1-(Difluoromethyl)naphthalene-4-methanol
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Overview
Description
1-(Difluoromethyl)naphthalene-4-methanol is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthalene ring, with a methanol group at the fourth position.
Preparation Methods
The synthesis of 1-(Difluoromethyl)naphthalene-4-methanol typically involves the introduction of a difluoromethyl group to a naphthalene derivative. One common method includes the reaction of naphthalene-4-methanol with difluoromethylating agents under specific conditions. Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
1-(Difluoromethyl)naphthalene-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-(Difluoromethyl)naphthalene-4-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-4-methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
1-(Difluoromethyl)naphthalene-4-methanol can be compared with other difluoromethylated compounds, such as:
1-(Difluoromethyl)-4-methylnaphthalene: Similar structure but with a methyl group instead of a methanol group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A heterocyclic compound with different functional groups.
2,2-Difluoro-1,3-benzodioxole: A benzodioxole derivative with difluoromethyl substitution. These compounds share the difluoromethyl group, which imparts unique chemical properties, but differ in their overall structure and specific applications
Properties
Molecular Formula |
C12H10F2O |
---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
[4-(difluoromethyl)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H10F2O/c13-12(14)11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-6,12,15H,7H2 |
InChI Key |
PQIYVUJFLOWQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(F)F)CO |
Origin of Product |
United States |
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